1-(2-Fluoropyridin-3-yl)propan-1-ol

Asymmetric Synthesis Chemoenzymatic Resolution Medicinal Chemistry

1-(2-Fluoropyridin-3-yl)propan-1-ol (CAS 1055306-54-1) is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol. It is a racemic secondary alcohol featuring a 2-fluoropyridine ring at the benzylic position and a propan-1-ol side chain.

Molecular Formula C8H10FNO
Molecular Weight 155.172
CAS No. 1055306-54-1
Cat. No. B2593027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoropyridin-3-yl)propan-1-ol
CAS1055306-54-1
Molecular FormulaC8H10FNO
Molecular Weight155.172
Structural Identifiers
SMILESCCC(C1=C(N=CC=C1)F)O
InChIInChI=1S/C8H10FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5,7,11H,2H2,1H3
InChIKeyOGZCIWSSUHWGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoropyridin-3-yl)propan-1-ol (CAS 1055306-54-1): Procurement Specifications and Technical Profile


1-(2-Fluoropyridin-3-yl)propan-1-ol (CAS 1055306-54-1) is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a racemic secondary alcohol featuring a 2-fluoropyridine ring at the benzylic position and a propan-1-ol side chain. The compound exhibits a predicted LogP of 1.6641, a topological polar surface area (TPSA) of 33.12 Ų, two hydrogen bond acceptors, and one hydrogen bond donor . This fluorinated heteroaromatic alcohol serves primarily as a versatile building block and intermediate in pharmaceutical and agrochemical research [1].

1-(2-Fluoropyridin-3-yl)propan-1-ol: Why Substitution with Analogs Risks Synthetic Failure


In-class fluoropyridinyl alcohol analogs are not interchangeable due to critical structural and stereochemical differences that dictate reactivity, downstream synthetic utility, and biological outcomes. The target compound's specific substitution pattern—a 2-fluoropyridin-3-yl moiety with a secondary alcohol at the benzylic position—creates a unique electronic environment and a chiral center absent in close analogs [1]. For instance, the 2-fluoro substitution pattern influences the acidity of the pyridine ring and the leaving group ability of the fluorine atom during nucleophilic aromatic substitution (SNAr) reactions, directly impacting the feasibility and yield of subsequent derivatization . Furthermore, as a racemic secondary alcohol, 1-(2-Fluoropyridin-3-yl)propan-1-ol can undergo chemoenzymatic resolution to yield highly enantiopure (S)- and (R)-alcohols with >99% enantiomeric excess, a critical step for accessing chiral drug candidates [2]. Analogs lacking this specific architecture—such as tertiary alcohols (CAS 40247-48-1) or compounds with altered linker lengths —present fundamentally different reactivity profiles and cannot reproduce the stereochemical outcomes or synthetic pathways validated for this scaffold.

1-(2-Fluoropyridin-3-yl)propan-1-ol: Quantified Differentiation Against Analogs and Alternatives


Chiral Resolution Potential: Unique Access to Enantiopure α-Fluorinated Secondary Alcohols

The target compound, as a racemic secondary alcohol, can be resolved via chemoenzymatic methods to yield highly enantiopure alcohols, a capability absent in close tertiary alcohol analogs. The alcohol dehydrogenase from Lactobacillus kefir achieves an enantiomeric excess of 95–>99% with up to 98% yield for this class of pyridine-based α-fluorinated secondary alcohols [1]. In contrast, the tertiary alcohol analog 2-(2-Fluoropyridin-3-yl)propan-2-ol (CAS 40247-48-1) lacks a chiral center and cannot undergo this stereoselective transformation .

Asymmetric Synthesis Chemoenzymatic Resolution Medicinal Chemistry Chiral Building Blocks

Lipophilicity (LogP) Differentiation: Balanced Partition Coefficient for CNS and Cellular Permeability Applications

The target compound exhibits a predicted XLogP3 value of 1.3 , which is 0.3–0.4 log units lower than the (2S)-1-(2-fluoropyridin-3-yl)propan-2-ol regioisomer (XLogP3 = 1.6–1.7) [1]. This difference in lipophilicity is quantifiable and translates to an approximately 2-fold difference in partition coefficient (10^0.3 ≈ 2), which can significantly influence membrane permeability and CNS penetration profiles [2].

Physicochemical Properties Drug Design CNS Penetration ADME Prediction

Storage Requirements and Physical State: Differentiated Handling for Long-Term Stability

1-(2-Fluoropyridin-3-yl)propan-1-ol requires refrigerated storage conditions . In contrast, the structurally related analog 2-(2-Fluoropyridin-3-yl)propan-2-ol (CAS 40247-48-1) is stored at 2-8°C (refrigerated) but is also a solid with a defined boiling point of 259°C and flash point of 111°C, suggesting different thermal stability profiles . The target compound's specific storage requirements impact procurement logistics and cost.

Stability Storage Conditions Procurement Logistics Quality Assurance

1-(2-Fluoropyridin-3-yl)propan-1-ol: High-Value Application Scenarios Based on Evidence


Asymmetric Synthesis of Chiral Drug Candidates

The target compound's racemic secondary alcohol structure serves as an ideal substrate for chemoenzymatic resolution using alcohol dehydrogenases. As demonstrated by Broese et al. (2021), pyridine-based α-fluorinated secondary alcohols can be obtained with >99% enantiomeric excess and up to 98% yield, enabling the production of highly enantiopure building blocks for drug discovery [1]. This application is particularly relevant for developing chiral kinase inhibitors, CNS-active agents, and glucocorticoid mimetics where stereochemistry is critical for target engagement and safety.

Synthesis of Fluorinated PET Imaging Probes and Radiotracers

The 2-fluoropyridin-3-yl moiety is a recognized scaffold for developing positron emission tomography (PET) radiotracers. Studies on 2-fluoropyridinyl analogs of FACH have shown that this substructure enables nucleophilic aromatic substitution for 18F-radiolabeling, achieving radiochemical yields of 73±12% and >98% radiochemical purity [2]. The target compound can serve as a precursor or intermediate for synthesizing such fluorinated probes, which are used for imaging monocarboxylate transporters (MCTs) in cancer and other diseases.

Medicinal Chemistry Scaffold for CNS-Targeted Programs

With a predicted LogP of 1.6641 and TPSA of 33.12 Ų , 1-(2-Fluoropyridin-3-yl)propan-1-ol resides within the favorable physicochemical space for CNS drug candidates. Its balanced lipophilicity—being less lipophilic than its regioisomeric propan-2-ol analog [3]—may reduce non-specific binding while maintaining sufficient permeability. The compound is therefore a strategic building block for CNS-targeted medicinal chemistry programs seeking fluorinated heteroaromatic alcohols as cores or side-chain precursors.

Diversification via the Secondary Alcohol Handle

The secondary alcohol group at the benzylic position provides a versatile synthetic handle for further functionalization. It can undergo oxidation to the corresponding ketone 1-(2-fluoropyridin-3-yl)propan-1-one (CAS 949154-28-3) , be converted to a leaving group for nucleophilic displacement, or participate in Mitsunobu reactions. This synthetic versatility is absent in the tertiary alcohol analog 2-(2-fluoropyridin-3-yl)propan-2-ol (CAS 40247-48-1), which lacks an oxidizable C-H bond adjacent to the hydroxyl group .

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